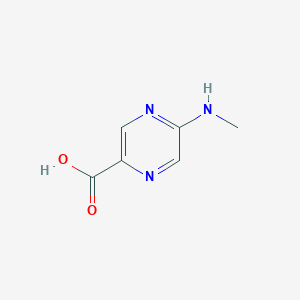

5-(Methylamino)pyrazine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Methylamino)pyrazine-2-carboxylic acid: is a pyrazine derivative with the molecular formula C6H7N3O2. This compound is known for its unique chemical structure, which includes a pyrazine ring substituted with a methylamino group and a carboxylic acid group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Electrolytic Oxidation: One method to prepare 5-(Methylamino)pyrazine-2-carboxylic acid involves the electrolytic oxidation of 2,5-dimethylpyrazine or 2-methyl-5-(substituted) methylpyrazine.

Membrane-Based Solvent Extraction and Stripping: Another method involves simultaneous membrane-based solvent extraction (MBSE) and membrane-based solvent stripping (MBSS) of 5-methyl-2-pyrazinecarboxylic acid.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly involving the pyrazine ring.

Reduction: Reduction reactions can also occur, especially at the carboxylic acid group.

Substitution: Substitution reactions are common, where the methylamino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.

Substitution Reagents: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinecarboxylic acid derivatives, while reduction can produce pyrazinecarboxylates.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 5-(Methylamino)pyrazine-2-carboxylic acid exhibits significant antimicrobial activity. Studies have shown that derivatives of pyrazine compounds can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism often involves interference with essential metabolic pathways critical for bacterial survival .

Anticancer Research

The compound is being investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The specific pathways involved in its action are still under investigation, but its structural characteristics suggest a potential for binding to specific molecular targets within cancerous cells .

Neurological Disorders

this compound is also being explored as a therapeutic agent for neurological disorders. Its derivatives are considered key intermediates in the synthesis of pharmaceuticals aimed at enhancing drug efficacy for conditions such as depression and anxiety .

Agricultural Applications

Agrochemicals Development

The compound plays a role in the formulation of agrochemicals, particularly herbicides and fungicides. Its ability to enhance crop yield and pest resistance makes it valuable in agricultural research. Studies have shown that compounds with similar structures can improve the efficacy of existing agricultural chemicals .

Material Science

Polymer Development

In material science, this compound is utilized in creating advanced materials, including polymers and coatings. These materials exhibit enhanced thermal and chemical resistance, which is crucial for various industrial applications .

Analytical Chemistry

Standard in Analytical Methods

The compound serves as a standard in analytical chemistry methods, such as chromatography. Its consistent properties allow for accurate measurement and quality control in chemical analyses, ensuring reliable results across various applications .

Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antimicrobial, anticancer properties; potential use in neurological disorders |

| Agricultural Chemicals | Development of herbicides and fungicides for improved crop yield |

| Material Science | Creation of advanced polymers and coatings with enhanced properties |

| Analytical Chemistry | Used as a standard for accurate measurements in chemical analyses |

Case Studies

-

Antimicrobial Activity Study

A study conducted on the antimicrobial effects of this compound derivatives demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics like nitrofurantoin . -

Anticancer Mechanism Exploration

Research focusing on the anticancer properties revealed that certain derivatives could induce apoptosis in specific cancer cell lines, highlighting their potential as therapeutic agents . -

Agricultural Efficacy Trials

Field trials using formulations containing this compound showed increased resistance to fungal infections in crops, leading to higher yields compared to untreated plants .

Mecanismo De Acción

The mechanism of action of 5-(Methylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in drug development, it may interact with enzymes or receptors involved in lipid metabolism, thereby exerting its lipid-lowering effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

5-Methyl-2-pyrazinecarboxylic acid: This compound is similar in structure but lacks the methylamino group.

2,5-Pyrazinedicarboxylic acid: Another related compound with two carboxylic acid groups instead of one.

Uniqueness: 5-(Methylamino)pyrazine-2-carboxylic acid is unique due to the presence of both a methylamino group and a carboxylic acid group on the pyrazine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Actividad Biológica

5-(Methylamino)pyrazine-2-carboxylic acid (CAS No. 1339179-12-2) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

IUPAC Name : this compound

Molecular Formula : C6H8N2O2

Molecular Weight : 140.14 g/mol

Structure : The compound features a pyrazine ring substituted with a methylamino group at position 5 and a carboxylic acid group at position 2.

Antimicrobial Activity

Research indicates that derivatives of pyrazine-2-carboxylic acids exhibit significant antimicrobial properties. In particular, compounds related to this compound have been evaluated for their efficacy against various pathogens, including Mycobacterium tuberculosis.

- Case Study : A study on substituted pyrazine-2-carboxylic acids highlighted that certain derivatives showed high antimycobacterial activity, with minimum inhibitory concentrations (MICs) as low as 1.56 μg/mL against M. tuberculosis . The mechanism appears to involve the conversion of these compounds into active forms that disrupt the bacterial cell membrane.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 3-(4-Nitrophenyl)carbamoyl-pyrazine-2-carboxylic acid | 1.56 | High antimycobacterial |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | <10 | Significant activity |

Cytotoxicity

The cytotoxic effects of this compound and its derivatives have also been investigated. In vitro studies using HepG2 cell lines demonstrated varying degrees of cytotoxicity.

- Findings : The compound exhibited an IC50 value greater than 750 µM, indicating low cytotoxicity at higher concentrations. This suggests a favorable selectivity index for potential therapeutic applications .

| Compound | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| This compound | >750 | >150 |

| Propyl derivative | 252.4 | 25.24 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in bacterial metabolism, thereby disrupting cellular functions.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Prodrug Activation : Like pyrazinamide, it may act as a prodrug, requiring metabolic conversion within the target organism to exert its effects .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrazine derivatives:

| Compound Name | Structure | MIC (μg/mL) | Cytotoxicity (IC50 μM) |

|---|---|---|---|

| Pyrazinamide | Pyrazinamide Structure | 12.5 - 25 | >1000 |

| Pyrazinoic Acid | Pyrazinoic Acid Structure | <100 | >750 |

Propiedades

IUPAC Name |

5-(methylamino)pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-7-5-3-8-4(2-9-5)6(10)11/h2-3H,1H3,(H,7,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNLGXWAVJKURT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(N=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.